N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide
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Overview
Description
“N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide” is a complex organic compound that contains several heterocyclic rings including thiophene, oxadiazole, and triazole . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Each of these rings (thiophene, oxadiazole, and triazole) contributes unique chemical properties to the overall molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide group. Thiophene rings, for example, can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings and an amide group could impact its solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activities
Compounds related to N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide have shown promising antimicrobial activities. For instance, derivatives of 1,2,4-triazole, a related compound, have been synthesized and evaluated for their antimicrobial activities, displaying good or moderate activity against various strains of bacteria and fungi (Bayrak et al., 2009). Similarly, other derivatives like 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol have been synthesized and characterized for their antimicrobial activity (Kaneria et al., 2016).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds, which are structurally related, have been investigated for their antifungal and apoptotic effects against Candida species. Specific compounds in this category demonstrated potent antifungal activities and non-toxicity against healthy cells, suggesting their potential as safe antifungal agents (Çavușoğlu et al., 2018).
Anticancer Evaluation
Compounds related to this compound have also been evaluated for their anticancer properties. For example, N-substituted derivatives of 3-(1,4-Benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5(4H)-thiones were synthesized and tested against various cancer cell lines, exhibiting moderate to excellent anticancer activity (Ravinaik et al., 2021).
Anti-Inflammatory and QSAR Study
The anti-inflammatory properties of 1,2,4-oxadiazoles have been explored in scientific research. A 2D-QSAR study was conducted on novel derivatives, highlighting their potential in treating inflammation (Somashekhar & Kotnal, 2020).
Mechanism of Action
Target of Action
The compound, also known as N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide, is a complex molecule with multiple functional groupsBased on the presence of thiophene , oxadiazole , and triazole moieties, it can be inferred that the compound might interact with a variety of biological targets.
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , and antimicrobial activities . Oxadiazole derivatives have been reported to show potential as acetylcholine receptor nematicides . Triazole derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and antifungal effects .
Biochemical Pathways
For instance, thiophene derivatives are known to interact with various enzymes and receptors, thereby affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s lipophilic nature, conferred by the thiophene and triazole moieties, might facilitate its absorption and distribution in the body .
Result of Action
Based on the known activities of thiophene, oxadiazole, and triazole derivatives, it can be speculated that the compound might exhibit a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and nematicidal activities .
Future Directions
Properties
IUPAC Name |
N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c24-15(11-4-1-2-6-17-11)18-7-8-23-10-12(20-22-23)16-19-14(21-25-16)13-5-3-9-26-13/h1-6,9-10H,7-8H2,(H,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLCPVVOMYDFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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